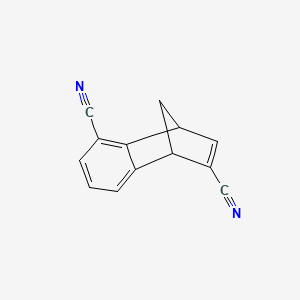
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- involves several steps. One common method includes the reaction of 1,4-dihydro-1,4-methanonaphthalene with cyanogen bromide under specific conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The cyano groups in the compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can undergo photolysis to form various products, which then interact with different biological targets . The exact pathways and targets depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound has a similar structure but lacks the cyano groups.
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-: This compound has cyano groups at different positions on the naphthalene core.
The uniqueness of 1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- lies in its specific structure and the position of the cyano groups, which influence its chemical reactivity and applications .
Propriétés
Numéro CAS |
71925-32-1 |
|---|---|
Formule moléculaire |
C13H8N2 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,9-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-2-1-3-11-12-5-9(13(8)11)4-10(12)7-15/h1-4,9,12H,5H2 |
Clé InChI |
FKQQTMCKMQUPSN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=C(C1C3=CC=CC(=C23)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


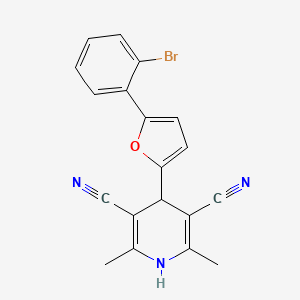
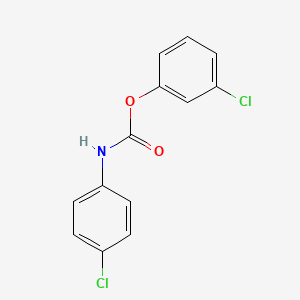
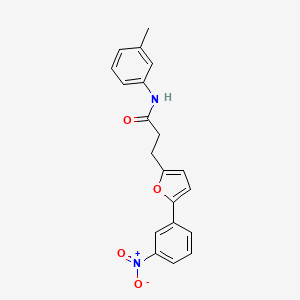
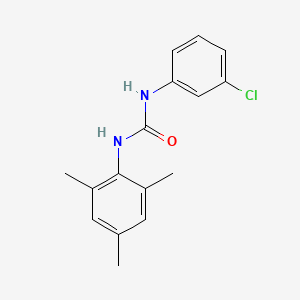
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
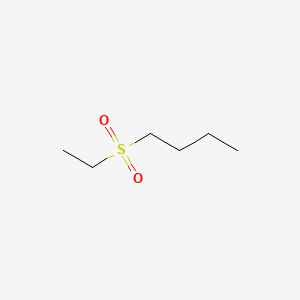
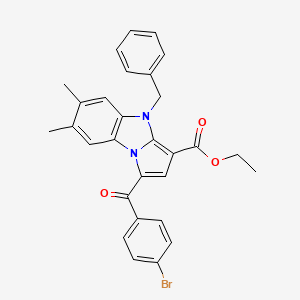
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
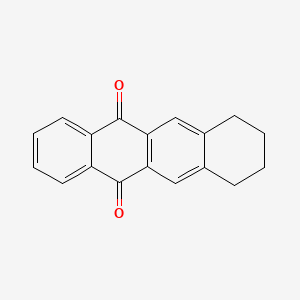
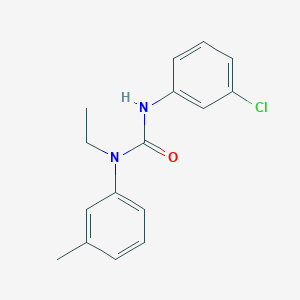


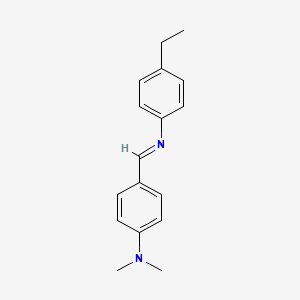
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
